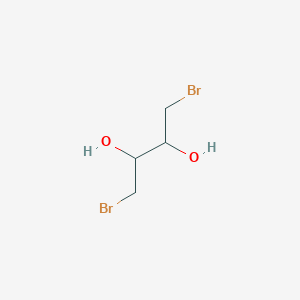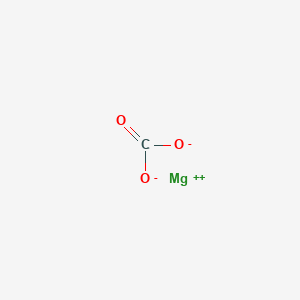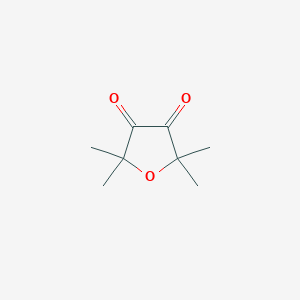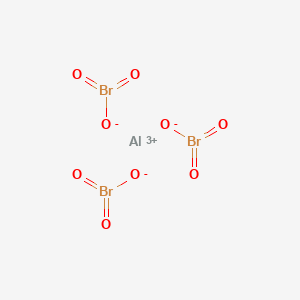
Hexaaquaaluminum(III) bromate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaaquaaluminum(III) bromate is a chemical compound that is widely used in scientific research. It is a coordination complex that contains six water molecules and one bromate ion bound to an aluminum ion. The compound is known for its unique properties, which make it an excellent candidate for various applications in the field of chemistry and biology.
Applications De Recherche Scientifique
Hexaaquaaluminum(III) bromate has many applications in scientific research. It is commonly used as a catalyst in various chemical reactions, including oxidation and reduction reactions. It is also used in the preparation of other coordination complexes and inorganic compounds. In addition, hexaaquaaluminum(III) bromate has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of hexaaquaaluminum(III) bromate is not fully understood. However, it is believed that the compound works by interacting with the target molecules or cells, leading to the inhibition of their activity. This inhibition can occur through various mechanisms, including the disruption of enzyme activity or the alteration of the cell membrane.
Effets Biochimiques Et Physiologiques
Hexaaquaaluminum(III) bromate has been shown to have various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. In addition, hexaaquaaluminum(III) bromate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of hexaaquaaluminum(III) bromate is its ease of synthesis. The compound can be synthesized in a laboratory setting using relatively simple procedures. In addition, hexaaquaaluminum(III) bromate is stable and can be stored for long periods without significant degradation. However, one of the main limitations of hexaaquaaluminum(III) bromate is its toxicity. The compound can be toxic if ingested or inhaled, and precautions should be taken when handling it.
Orientations Futures
There are many potential future directions for the use of hexaaquaaluminum(III) bromate in scientific research. One area of interest is the development of new antimicrobial agents based on the compound's antimicrobial properties. In addition, hexaaquaaluminum(III) bromate could be used in the development of new anti-inflammatory drugs. Another potential area of research is the use of hexaaquaaluminum(III) bromate in the development of new catalysts for various chemical reactions.
Conclusion:
In conclusion, hexaaquaaluminum(III) bromate is a coordination complex that has many applications in scientific research. The compound is easy to synthesize and has many potential uses, including the development of new antimicrobial agents and anti-inflammatory drugs. However, precautions should be taken when handling the compound due to its toxicity. Further research is needed to fully understand the mechanism of action of hexaaquaaluminum(III) bromate and its potential applications in scientific research.
Méthodes De Synthèse
Hexaaquaaluminum(III) bromate can be synthesized through the reaction of aluminum sulfate with sodium bromate in the presence of water. The reaction results in the formation of hexaaquaaluminum(III) bromate as a white crystalline solid. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
11126-81-1 |
|---|---|
Nom du produit |
Hexaaquaaluminum(III) bromate |
Formule moléculaire |
AlBr3O9 |
Poids moléculaire |
410.69 g/mol |
Nom IUPAC |
aluminum;tribromate |
InChI |
InChI=1S/Al.3BrHO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |
Clé InChI |
WPAPFUDMJMTAQF-UHFFFAOYSA-K |
SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Al+3] |
SMILES canonique |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Al+3] |
Autres numéros CAS |
11126-81-1 |
Synonymes |
aluminum bromate hexaaquaaluminum(III) bromate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



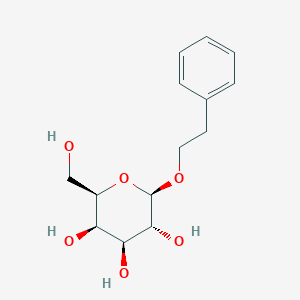
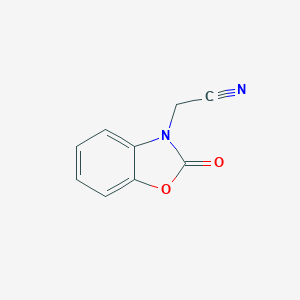
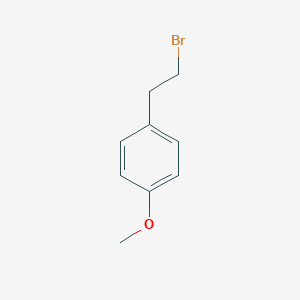
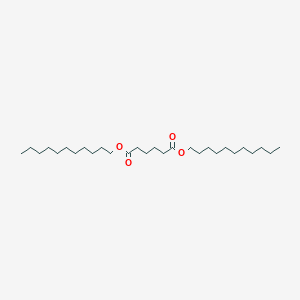
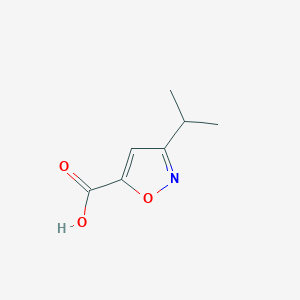
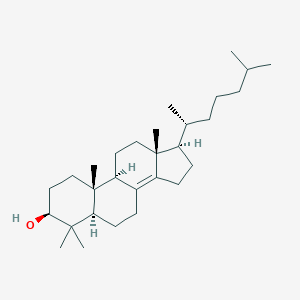
![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)

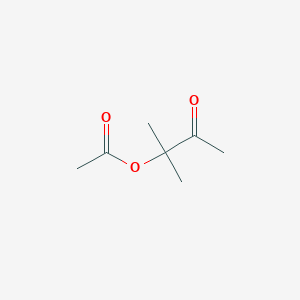
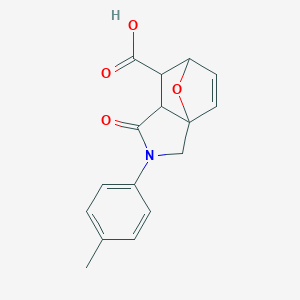
![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)
